molecular formula C10H7N5O B047429 4-Iminopyrido[2,1-h]pteridin-6-ol CAS No. 115173-70-1

4-Iminopyrido[2,1-h]pteridin-6-ol

Cat. No.: B047429
CAS No.: 115173-70-1
M. Wt: 213.2 g/mol
InChI Key: KVXPOKIZQKTAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iminopyrido[2,1-h]pteridin-6-ol is a heterocyclic compound characterized by a fused pyrido-pteridine core with an imino (-NH) group at the 4-position and a hydroxyl (-OH) group at the 6-position. Its structure combines features of pyridine and pteridine systems, which are known for their roles in medicinal chemistry and biological activity.

Properties

CAS No.

115173-70-1

Molecular Formula

C10H7N5O

Molecular Weight

213.2 g/mol

IUPAC Name

4-iminopyrido[2,1-h]pteridin-6-ol

InChI

InChI=1S/C10H7N5O/c11-8-7-9(13-5-12-8)15-4-2-1-3-6(15)10(16)14-7/h1-5,11,16H

InChI Key

KVXPOKIZQKTAAT-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O

Canonical SMILES

C1=CC2=C(N=C3C(=N)N=CN=C3N2C=C1)O

Synonyms

Luminarine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iminopyrido[2,1-h]pteridin-6-ol with key analogs based on substituents, synthesis methods, and physicochemical properties derived from the evidence.

Core Heterocyclic Frameworks
Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reference
4-Iminopyrido[2,1-h]pteridin-6-ol Pyrido-pteridine 4-Imino, 6-hydroxy Not reported Not explicitly described -
6-(4-Methylpiperazin-1-yl)-1H-indole Indole 4-Methylpiperazine 215.30 Multi-step alkylation/amination
1-(6-Chloropyridin-3-yl)carbonylpiperidin-4-ol Pyridine-piperidine hybrid 6-Chloropyridinyl, 4-hydroxy 240.69 Acylation of piperidin-4-ol
4-Amino-6-fluoropyridin-2(1H)-one Pyridinone 4-Amino, 6-fluoro 128.11 Fluorination of pyridinones

Key Observations :

  • Substituent Effects: The 4-imino and 6-hydroxy groups in the target compound likely enhance hydrogen-bonding capacity compared to amino or halogenated analogs (e.g., 4-Amino-6-fluoropyridin-2(1H)-one) . This could improve solubility or receptor binding in biological systems.
  • Synthetic Complexity : Pyrido-pteridine systems are synthetically challenging due to fused rings. Methods for related compounds (e.g., 6-(4-Methylpiperazin-1-yl)-1H-indole) involve multi-step alkylation/amination, which may parallel strategies for the target compound .

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